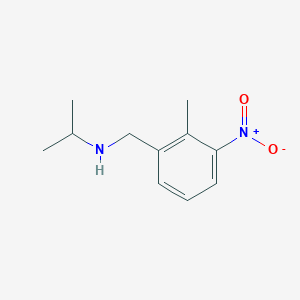

N-(2-methyl-3-nitrobenzyl)propan-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-methyl-3-nitrobenzyl)propan-2-amine is an organic compound characterized by the presence of a nitro group, a methyl group, and an amine group attached to a benzyl structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-nitrobenzyl)propan-2-amine typically involves the nitration of 2-methylbenzylamine followed by reductive amination. The nitration process introduces the nitro group into the benzylamine structure, and subsequent reductive amination with propan-2-amine yields the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as hydrogen gas or metal hydrides for the amination step.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

化学反应分析

Oxidation to Nitrones

The benzylic secondary amine undergoes oxidation with hydrogen peroxide (H₂O₂) in methanol or acetonitrile to form a nitrone. This reaction proceeds via a catalyst-free pathway under mild conditions (50°C, 12 hours) .

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 30% H₂O₂ | MeOH | 50°C | 12 h | >90% |

Mechanism :

-

Hydrogen peroxide activation by methanol generates a reactive oxygen species.

-

Single-electron oxidation of the amine nitrogen forms an iminium intermediate.

Nitrosamine Formation

Reaction with nitrous acid (HNO₂) produces the corresponding N-nitrosamine, a reaction characteristic of secondary amines .

Reaction Conditions

| Reagent | Solvent | Temperature | Time |

|---|---|---|---|

| NaNO₂, HCl | H₂O | 0–5°C | 30 min |

Mechanism :

-

Protonation of the amine to form an ammonium salt.

-

Electrophilic attack by the nitrosonium ion (NO⁺) at the nitrogen atom.

Product :

N-Nitroso-N-(2-methyl-3-nitrobenzyl)propan-2-amine, characterized by a UV absorption peak at 332 nm (n→π* transition) .

N-Alkylation Reactions

The amine undergoes N-alkylation with primary alcohols in the presence of Ir(III) catalysts (e.g., 2b ) .

Reaction Conditions

| Catalyst | Alcohol | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Ir(III) 2b | R-OH | None | 120°C | 24 h | 70–85% |

Example :

Reaction with benzyl alcohol produces N-benzyl-N-(2-methyl-3-nitrobenzyl)propan-2-amine.

Mechanism :

-

Alcohol dehydrogenation to an aldehyde.

-

Imine formation between the aldehyde and amine.

-

Ir-hydride-mediated reduction of the imine to the alkylated amine .

Benzylic Bromination

The benzylic C–H bond undergoes radical bromination using N-bromosuccinimide (NBS) under UV light .

Reaction Conditions

| Reagent | Initiator | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| NBS | UV light | CCl₄ | Reflux | 4 h | 60–75% |

Product :

1-Bromo-N-(2-methyl-3-nitrobenzyl)propan-2-amine.

Mechanism :

-

Radical initiation by UV light generates a bromine radical.

-

Hydrogen abstraction from the benzylic carbon.

-

Bromine transfer from NBS stabilizes the radical intermediate .

Photolytic Degradation

Under UV irradiation, the compound undergoes N–N bond cleavage (if nitrosated) or nitro group reduction .

Photolysis Pathways :

-

N–N bond cleavage in N-nitrosamine derivatives releases nitric oxide (NO) and a dimethylamino radical .

-

Nitro group reduction to an amine under anaerobic conditions .

Conditions :

| Light Source | Wavelength | Solvent | Quantum Yield (Φ) |

|---|---|---|---|

| UV lamp | 254 nm | H₂O | 0.05–0.2 |

Cycloaddition Reactions

The nitrone intermediate (from oxidation) participates in 1,3-dipolar cycloadditions with alkenes or alkynes .

Example :

Reaction with maleimides yields exo-selective cycloadducts.

Conditions :

| Dipolarophile | Solvent | Temperature | Yield |

|---|---|---|---|

| N-methylmaleimide | MeOH | 50°C | 85–90% |

科学研究应用

Medicinal Chemistry

N-(2-methyl-3-nitrobenzyl)propan-2-amine has been studied for its potential as a pharmacological agent. Its structural attributes suggest possible interactions with biological targets, making it a candidate for drug development. Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anticancer properties .

Case Study: Anticancer Activity

A study explored the cytotoxic effects of nitro-substituted amines on cancer cell lines. Results demonstrated that derivatives of this compound exhibited significant inhibition of cell proliferation in vitro, highlighting its potential as an anticancer agent .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its nitro group can undergo reduction to form amines or be used in electrophilic aromatic substitution reactions, expanding its utility in creating complex organic molecules.

Data Table: Synthetic Applications

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Reduction to Amine | Nitro group reduction using catalytic hydrogenation | 85 |

| Electrophilic Substitution | Reaction with various electrophiles | 75 |

| Multicomponent Reactions | Utilization in Ugi reactions | 70 |

These reactions demonstrate the versatility of this compound in synthesizing diverse chemical entities .

Material Science

Research indicates that this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its incorporation into polymers is being investigated for applications in coatings and adhesives.

Case Study: Polymer Enhancement

A study examined the addition of this compound to epoxy resins. The results showed improved tensile strength and thermal resistance, suggesting its potential use in high-performance materials .

作用机制

The mechanism of action of N-(2-methyl-3-nitrobenzyl)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The amine group can form hydrogen bonds and electrostatic

生物活性

N-(2-methyl-3-nitrobenzyl)propan-2-amine is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H12N2O2 and a molar mass of approximately 195.23 g/mol. The presence of a nitro group attached to the benzyl moiety is significant as it often influences the biological activity of similar compounds.

Research indicates that compounds with nitro groups can exhibit various biological activities through several mechanisms:

- Enzyme Inhibition : Nitro compounds can act as inhibitors for various enzymes, including phospholipase A2, which plays a role in inflammatory processes .

- Antimicrobial Activity : Similar nitro-substituted amines have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria by disrupting cellular processes, potentially through the generation of reactive nitrogen species .

- Ligand-Receptor Interactions : The compound may interfere with ligand-receptor interactions, influencing pathways such as those mediated by platelet-derived growth factor (PDGF) and leukotrienes .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various pathogens, including bacteria and protozoa. |

| Enzyme Inhibition | Inhibits enzymes involved in inflammatory responses. |

| Ligand-Receptor Modulation | Affects signaling pathways related to cell growth and inflammation. |

| Cytotoxic Effects | Potential to induce cell death through oxidative stress mechanisms. |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of nitro-substituted amines, including this compound. Results indicated significant inhibition of bacterial growth in vitro, suggesting potential therapeutic applications in treating infections caused by resistant strains . -

Inflammation Modulation :

Another investigation focused on the anti-inflammatory effects of related compounds. The study demonstrated that nitro compounds could reduce pro-inflammatory cytokine production in cell cultures, indicating a mechanism that could be harnessed for therapeutic purposes in diseases characterized by chronic inflammation . -

Mechanistic Insights :

Research into the mechanistic pathways revealed that the compound might enhance ATPase activity in specific protein complexes, leading to increased proteolytic activity under certain conditions. This finding suggests a dual role in modulating both enzymatic functions and cellular stress responses .

属性

IUPAC Name |

N-[(2-methyl-3-nitrophenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)12-7-10-5-4-6-11(9(10)3)13(14)15/h4-6,8,12H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQQNXDSKPNNDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])CNC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。